9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one
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Overview
Description
9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one is a heterocyclic compound that features an oxazolo-indole core structure
Preparation Methods
The synthesis of 9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with oxazoline precursors under acidic or basic conditions to form the oxazolo-indole ring system . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazolo-indole core are replaced with other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar compounds to 9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one include other oxazolo-indole derivatives and related heterocyclic compounds. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
65744-33-4 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3a,4,4-trimethyl-1H-[1,3]oxazolo[3,2-a]indol-2-one |
InChI |
InChI=1S/C13H15NO2/c1-12(2)9-6-4-5-7-10(9)14-8-11(15)16-13(12,14)3/h4-7H,8H2,1-3H3 |
InChI Key |
GSIHSMQBESCQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C1(OC(=O)C3)C)C |
Origin of Product |
United States |
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